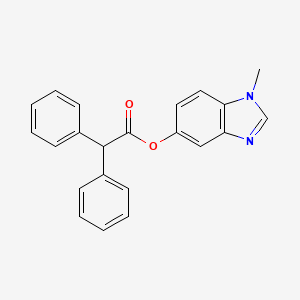

1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate

Description

1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate is a benzimidazole-derived ester compound characterized by a methyl-substituted benzodiazole core linked to a diphenylacetate moiety. The compound’s crystallographic properties may be analyzed using programs like SHELXL for refinement, as described in recent crystallography methodologies .

Properties

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMZVCRMFQGGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2,2-diphenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities. In industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct pharmacological or synthetic data on 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate in the provided evidence, comparisons must rely on structural analogs and general benzimidazole chemistry:

Table 1: Structural and Functional Comparisons

*Hypothetical analog for illustrative purposes.

Key Findings:

Substitution Patterns : Methyl substitution at the 1-position of the benzodiazole ring may reduce metabolic degradation compared to unsubstituted analogs, as seen in related compounds .

Crystallographic Behavior : The compound’s structural complexity necessitates advanced refinement tools (e.g., SHELXL) for accurate crystallographic analysis, similar to other sterically hindered benzimidazole derivatives .

Notes

- The evidence provided focuses on crystallographic tools rather than the compound’s specific properties. Comparisons are inferred from benzimidazole chemistry and analogous structures.

Biological Activity

1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H19N1O2

- Molecular Weight : 305.37 g/mol

- CAS Number : 2622-67-5

Research indicates that the biological activity of this compound may be linked to its interaction with various biological pathways. Specifically, it may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation. Dysfunction in this pathway is often associated with tumorigenesis .

Antitumor Activity

Several studies have demonstrated the antitumor potential of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate:

- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of breast cancer cells in a dose-dependent manner.

- In vivo Studies : In mouse xenograft models, the compound effectively suppressed tumor growth at low dosages. This suggests a favorable therapeutic window for potential clinical applications .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and may help in conditions like Alzheimer's disease by inhibiting amyloid-beta aggregation .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study published in PubMed, researchers evaluated the efficacy of 1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

Another study investigated the neuroprotective effects of the compound in an Alzheimer's disease model using SH-SY5Y neuroblastoma cells. The findings revealed that the compound reduced amyloid-beta-induced cytotoxicity and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.